molecular formula C17H16BrNO B5832227 (2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide

(2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B5832227
M. Wt: 330.2 g/mol
InChI Key: OGJJREMOZSDJNY-DHZHZOJOSA-N
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Description

(2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c18-16-9-6-15(7-10-16)8-11-17(20)19-13-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJJREMOZSDJNY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 2-phenylethylamine.

    Formation of Intermediate: The initial step may involve the formation of an intermediate compound through a condensation reaction between 4-bromobenzaldehyde and 2-phenylethylamine.

    Final Product: The intermediate compound undergoes further reactions, such as dehydration or cyclization, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may study its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound may be explored as a potential therapeutic agent. Its pharmacological properties and efficacy in treating various diseases can be evaluated through preclinical and clinical studies.

Industry

In the industrial sector, this compound may find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties can be harnessed for developing new materials and products.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-(4-bromophenyl)-N-(2-phenylethyl)prop-2-enamide include other enamides with different substituents on the phenyl ring or variations in the amide group. Examples include:

  • (2E)-3-(4-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-(2-phenylethyl)prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-N-(2-phenylethyl)prop-2-enamide

Uniqueness

The uniqueness of this compound lies in the presence of the bromine atom in the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to similar compounds.

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